molecular formula C19H25N3O6 B2556285 Ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 857494-14-5

Ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No.: B2556285
CAS No.: 857494-14-5
M. Wt: 391.424
InChI Key: QSIMOHNJKYWCSA-UHFFFAOYSA-N
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Description

This compound features a piperazine ring substituted at position 4 with an ethyl carboxylate group and a pyrrolidin-2,5-dione moiety bearing a 2,5-dimethoxyphenyl group.

Properties

IUPAC Name

ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6/c1-4-28-19(25)21-9-7-20(8-10-21)15-12-17(23)22(18(15)24)14-11-13(26-2)5-6-16(14)27-3/h5-6,11,15H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIMOHNJKYWCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article delves into the biological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine moiety and a dioxopyrrolidine unit, which are known for their diverse biological activities. The presence of the 2,5-dimethoxyphenyl group may contribute to its pharmacological properties.

Property Value
IUPAC Name This compound
Molecular Formula C20H26N2O4
Molecular Weight 362.43 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of dioxopyrrolidine have shown selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Research has demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Neuroprotective Properties

The compound's structure suggests potential neuroprotective effects. Studies indicate that related compounds can mitigate oxidative stress in neuronal cells, which is crucial for conditions such as Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative disorders.

The biological activity of this compound is likely mediated through various pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release.
  • Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative damage.

Study 1: Anticancer Activity

A study conducted on a series of dioxopyrrolidine derivatives revealed that those with a piperazine component exhibited enhanced cytotoxic effects against breast cancer cell lines. The study highlighted the importance of structural modifications in increasing potency.

Study 2: Anti-inflammatory Mechanisms

In vitro experiments demonstrated that related compounds significantly reduced the production of TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating chronic inflammatory conditions.

Study 3: Neuroprotective Effects

Research published in Neuroscience Letters indicated that compounds similar to this compound could protect neuronal cells from glutamate-induced toxicity by modulating calcium influx.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent on Phenyl Ring Molecular Formula Notable Properties/Activities References
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 4-Fluorophenyl C₁₇H₂₀FN₃O₄ Enhanced metabolic stability due to fluorine; commercial availability via Parchem Chemicals .
Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 4-Bromophenyl C₁₇H₂₀BrN₃O₄ Bromine increases molecular weight and lipophilicity; potential for halogen bonding .
1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine Naphthaleneoxypropargyl C₂₈H₃₀N₂O₃ Demonstrated immunomodulatory effects via CD4+/CD8+ cell stimulation; complexed with β-cyclodextrin for solubility .

Key Observations :

  • Fluorine vs. Methoxy : The 4-fluorophenyl analog (C₁₇H₂₀FN₃O₄) may exhibit greater metabolic stability than the dimethoxyphenyl variant due to fluorine’s resistance to oxidative degradation .
  • Bromine vs.
  • Naphthaleneoxypropargyl: This bulkier substituent () introduces steric hindrance but shows promising immunomodulatory activity, suggesting the dimethoxyphenyl variant might be optimized for similar applications.

Piperazine Core Modifications

Table 2: Piperazine Derivatives with Varied Functional Groups
Compound Name Functional Group on Piperazine Key Feature Biological Activity References
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-{5-[substituted]-1,2,4-oxadiazol-3yl}piperazine Sulfonamide + 1,2,4-oxadiazole Antibacterial (vs. E. coli, S. aureus) MIC values comparable to ciprofloxacin
1-({2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-ethylpiperazine Trifluoromethylphenyl + pyrrole High lipophilicity Not specified; likely CNS-targeting

Key Observations :

  • Sulfonamide-Oxadiazole Hybrids (): These derivatives exhibit potent antibacterial activity, suggesting that the pyrrolidinedione-piperazine scaffold in the target compound could be modified for antimicrobial applications.
  • Trifluoromethylphenyl Derivatives (): The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability but reduce solubility—a trade-off to consider for drug design.

β-Cyclodextrin Complexation

The naphthaleneoxypropargyl-piperazine analog () was complexed with β-cyclodextrin (β-CD) to improve solubility and bioavailability. The inclusion complex increased immunomodulatory efficacy, even under heavy metal exposure.

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